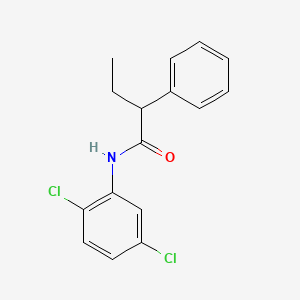
N-(2,5-dichlorophenyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-2-phenylbutanamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most widely prescribed medications worldwide. Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in pain and inflammation.
作用机制
Diclofenac works by inhibiting the activity of COX, an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By blocking the production of prostaglandins, N-(2,5-dichlorophenyl)-2-phenylbutanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2, which are involved in the production of prostaglandins. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2,5-dichlorophenyl)-2-phenylbutanamide has some limitations for use in lab experiments. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been shown to have variable effects on different cell types, which may complicate the interpretation of results.
未来方向
There are several future directions for research on N-(2,5-dichlorophenyl)-2-phenylbutanamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-2-phenylbutanamide that can be administered orally or topically. Another area of interest is the investigation of N-(2,5-dichlorophenyl)-2-phenylbutanamide's potential as a cancer treatment. Additionally, there is ongoing research on the safety and efficacy of N-(2,5-dichlorophenyl)-2-phenylbutanamide, particularly in relation to its potential cardiovascular and gastrointestinal side effects.
In conclusion, N-(2,5-dichlorophenyl)-2-phenylbutanamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action is well understood, and it has several advantages for use in lab experiments. However, it also has some limitations, and ongoing research is needed to fully understand its potential as a cancer treatment and to ensure its safety and efficacy.
合成方法
Diclofenac can be synthesized from 2,5-dichlorobenzene and phenylacetic acid. The reaction involves the formation of an amide bond between the two compounds, followed by a decarboxylation step to yield the final product. The synthesis of N-(2,5-dichlorophenyl)-2-phenylbutanamide can be achieved through various methods, including the use of organic solvents, microwave irradiation, and enzymatic catalysis.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions, including arthritis, migraine headaches, and menstrual pain. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been investigated for its potential as a cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-10-12(17)8-9-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHLFLOTHUTYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)

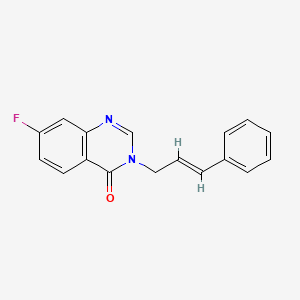
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5028334.png)
![1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)](/img/structure/B5028343.png)

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5028367.png)

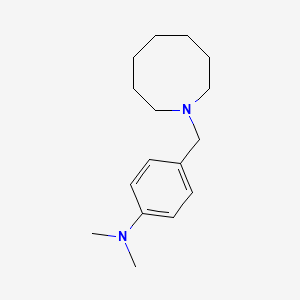
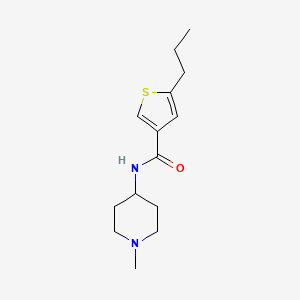
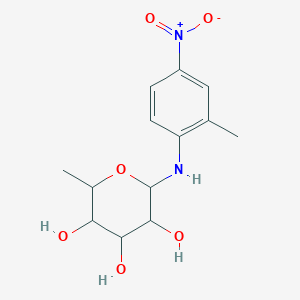
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)
![N-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5028414.png)